molecular formula C12H26ClN3O2 B8190135 4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B8190135
M. Wt: 279.81 g/mol
InChI Key: VIPNOSIMDCIAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a suitable base. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and adjustments to maintain the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.

Biology: It serves as a reagent in biochemical assays and studies related to enzyme inhibition and receptor binding.

Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting various diseases.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Amino acid esters

  • Tert-butyl esters

Uniqueness: 4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride stands out due to its specific structural features and reactivity profile, which make it suitable for specialized applications that other similar compounds may not fulfill.

Properties

IUPAC Name

tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2.ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;/h10H,5-9,13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPNOSIMDCIAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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